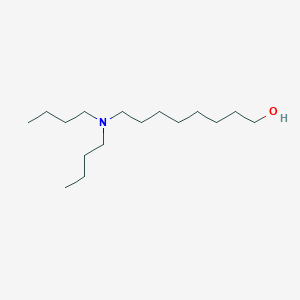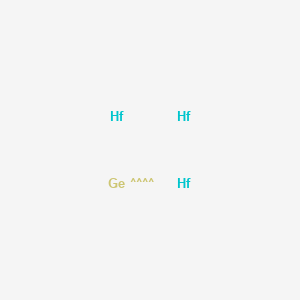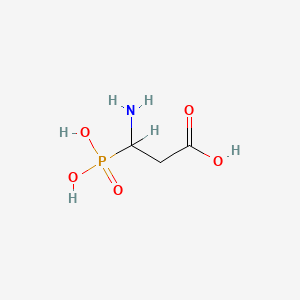
Dodecane-1,1,2-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecane-1,1,2-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to a dodecane backbone. This compound is part of the tricarboxylic acid family, which is known for its significant role in various biochemical and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dodecane-1,1,2-tricarboxylic acid typically involves the oxidation of dodecane derivatives. One common method is the catalytic oxidation of dodecane using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the tricarboxylic acid.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the catalytic cracking of n-dodecane using amorphous silica-alumina as a matrix. This method involves the use of carboxylic acids, such as malic acid, succinic acid, and citric acid, to enhance the catalytic activity and yield of the desired product .
化学反応の分析
Types of Reactions: Dodecane-1,1,2-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce higher carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or aldehydes.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Acid chlorides, alcohols, and amines are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include dodecanedioic acid, dodecanol, and various esters and amides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Dodecane-1,1,2-tricarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating metabolic disorders and inflammation.
作用機序
The mechanism of action of dodecane-1,1,2-tricarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can modulate metabolic processes by influencing enzyme activity and substrate availability. The compound’s carboxyl groups play a crucial role in binding to active sites of enzymes, thereby affecting their catalytic functions. Additionally, it can participate in redox reactions, impacting cellular redox balance and signaling pathways .
類似化合物との比較
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid
Trimesic Acid: Benzene-1,3,5-tricarboxylic acid
Uniqueness: Dodecane-1,1,2-tricarboxylic acid is unique due to its longer carbon chain compared to other tricarboxylic acids like citric acid and isocitric acid. This extended carbon backbone imparts distinct physical and chemical properties, making it suitable for specific industrial applications, such as the production of high-performance polymers and materials .
特性
CAS番号 |
5077-84-9 |
|---|---|
分子式 |
C15H26O6 |
分子量 |
302.36 g/mol |
IUPAC名 |
dodecane-1,1,2-tricarboxylic acid |
InChI |
InChI=1S/C15H26O6/c1-2-3-4-5-6-7-8-9-10-11(13(16)17)12(14(18)19)15(20)21/h11-12H,2-10H2,1H3,(H,16,17)(H,18,19)(H,20,21) |
InChIキー |
ZQCLWWICOFQTLX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(C(C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


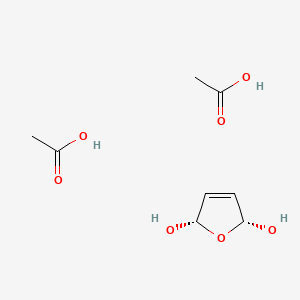
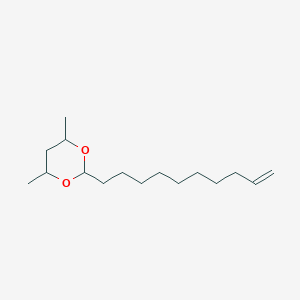
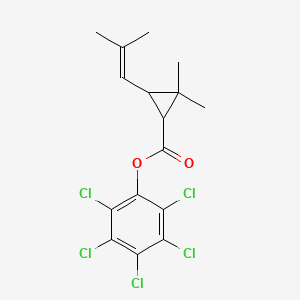
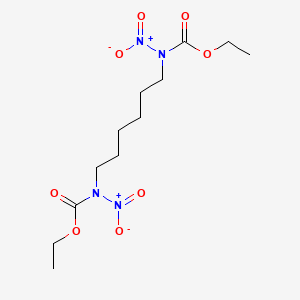
![9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol](/img/structure/B14735664.png)
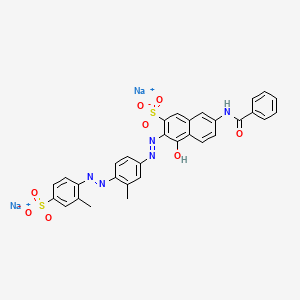
![Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate](/img/structure/B14735681.png)
